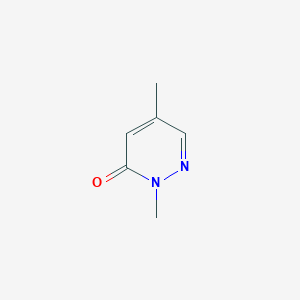

2,5-Dimethyl-2,3-dihydropyridazin-3-one

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

2,5-dimethylpyridazin-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O/c1-5-3-6(9)8(2)7-4-5/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYMGSACPTAPTGY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)N(N=C1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

124.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

337956-28-2 | |

| Record name | 2,5-dimethyl-2,3-dihydropyridazin-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Deep Dive: C₆H₈N₂O Pyridazinone Scaffolds in Medicinal Chemistry

This technical guide details the structural, synthetic, and pharmacological landscape of pyridazinone derivatives with the molecular formula C₆H₈N₂O . It focuses on the aromatic pyridazin-3(2H)-one core substituted with alkyl groups (dimethyl or ethyl) to match the specific stoichiometry.

Executive Summary

The molecular formula C₆H₈N₂O represents a specific subset of the pyridazinone pharmacophore: the alkyl-substituted pyridazin-3(2H)-ones .[1] Unlike their dihydro- precursors (C₆H₁₀N₂O), these molecules possess a fully aromatic 1,2-diazine ring, conferring distinct electronic properties and binding affinities.[1] This guide analyzes the two primary isomeric classes—Dimethyl-pyridazin-3(2H)-ones and Ethyl-pyridazin-3(2H)-ones —providing validated synthetic protocols, spectral characterization data, and their mechanistic roles as PDE inhibitors and calcium sensitizers in drug development.[1]

Part 1: Structural Landscape & Isomerism[1]

The C₆H₈N₂O formula dictates a high degree of unsaturation (Degree of Unsaturation = 4), confirming the presence of the aromatic pyridazinone ring. The structural diversity arises from the positioning of the alkyl substituents.

Key Isomers

| Isomer Name | Structure Description | Pharmacological Relevance |

| 6-Ethyl-3(2H)-pyridazinone | Ethyl group at C6 position.[1] | Precursor to platelet aggregation inhibitors; PDE3 inhibition.[1] |

| 5,6-Dimethyl-3(2H)-pyridazinone | Methyl groups at C5 and C6.[1][2] | Core scaffold for cardiotonic agents (e.g., pimobendan analogs).[3][4] |

| 4,5-Dimethyl-3(2H)-pyridazinone | Methyl groups at C4 and C5.[1] | Investigated for COX-2 inhibition and agrochemical activity.[1] |

| 2-Ethyl-3(2H)-pyridazinone | Ethyl group on Nitrogen (N2).[1] | Less common:[1] N-alkylation reduces H-bond donor capacity, altering receptor binding.[1] |

Tautomerism (Lactam-Lactim)

Pyridazinones exhibit prototropic tautomerism between the lactam (3(2H)-one) and lactim (3-ol) forms.[1]

-

Dominant Form: In solution (DMSO, CDCl₃) and solid state, the lactam form predominates due to the stability of the amide-like resonance.

-

Implication: Synthetic strategies must account for N-alkylation vs. O-alkylation competition, though C₆H₈N₂O implies the core ring structure is already established.[1]

Part 2: Synthetic Pathways[3][5][6]

The synthesis of aromatic C₆H₈N₂O pyridazinones typically proceeds via a Hantzsch-like condensation followed by an oxidative dehydrogenation .[1]

Workflow Diagram (Graphviz)

[1]

Detailed Synthesis of 6-Ethyl-3(2H)-pyridazinone[1]

Phase 1: Cyclocondensation (Formation of Dihydro- Intermediate)[1]

-

Precursor: 4-Oxohexanoic acid (Homolevulinic acid).[1]

-

Reagent: Hydrazine hydrate (80%).

-

Mechanism: Nucleophilic attack of hydrazine on the ketone carbonyl, followed by intramolecular amidation of the ester/acid.

-

Protocol:

-

Dissolve 4-oxohexanoic acid (10 mmol) in Ethanol (20 mL).

-

Add Hydrazine hydrate (12 mmol) dropwise at 0°C.

-

Reflux for 3 hours. Monitor TLC (EtOAc:Hexane 1:1) for disappearance of starting material.

-

Concentrate in vacuo.[1] Recrystallize from EtOH/Ether to yield 6-ethyl-4,5-dihydro-3(2H)-pyridazinone (Solid).[1]

-

Phase 2: Aromatization (Dehydrogenation)

-

Objective: Convert C₆H₁₀N₂O → C₆H₈N₂O.

-

Protocol:

-

Dissolve the dihydro- intermediate (5 mmol) in DMSO (10 mL).

-

Add Iodine (I₂, 0.5 mmol, 10 mol%) and conc. H₂SO₄ (1 drop).

-

Heat at 100°C for 4–6 hours.

-

Quench: Pour into crushed ice containing sodium thiosulfate (to remove excess iodine).

-

Isolation: Extract with Ethyl Acetate (3x), dry over Na₂SO₄, and evaporate.

-

Purification: Column chromatography (DCM:MeOH 95:5).

-

Part 3: Physicochemical Characterization[1]

Validating the C₆H₈N₂O structure requires distinguishing the aromatic product from the dihydro precursor.

NMR Spectral Data (Comparison)

| Feature | 4,5-Dihydro- (Precursor) | Aromatic C₆H₈N₂O (Target) |

| Ring Protons | Multiplets at 2.4–2.9 ppm (CH₂-CH₂) | Doublets at 6.8–7.5 ppm (CH=CH) |

| C4/C5 Hybridization | sp³ (Aliphatic) | sp² (Aromatic/Vinylic) |

| NH Signal | Broad singlet ~8.5–9.0 ppm | Broad singlet ~11.0–13.0 ppm (Deshielded) |

| Ethyl Group | Triplet (CH₃) + Quartet (CH₂) | Triplet (CH₃) + Quartet (CH₂) |

Mass Spectrometry[1]

-

Molecular Ion: [M+H]⁺ = 125.07 Da.

-

Fragmentation:

-

Loss of CO (28 Da) → Characteristic of pyridazinones.

-

Loss of N₂ (28 Da) or HCN.

-

Retro-Diels-Alder cleavage is less common in the fully aromatic system compared to the dihydro form.[1]

-

Part 4: Pharmacological Potential[3][8][9]

The C₆H₈N₂O scaffold acts as a "privileged structure" in medicinal chemistry, serving as a bioisostere for phenyl rings or other heterocycles.

Mechanism of Action Diagram

Key Therapeutic Areas[1][3]

-

Cardiovascular (PDE3 Inhibition):

-

The 6-alkyl-pyridazinone core mimics the cAMP substrate, blocking the catalytic site of Phosphodiesterase 3.[1]

-

Result: Increased intracellular cAMP in cardiomyocytes, leading to positive inotropy (increased contraction strength) and vasodilation.

-

Drug Precedent: This core is the structural anchor for Pimobendan and Levosimendan .

-

-

Anti-inflammatory (COX Inhibition):

Part 5: References

-

Synthesis of Pyridazinones: Asif, M. "The pharmacological potential of pyridazinone derivatives: A review."[7] Cent.[1][9][10][11] Eur. J. Exp. Biol., 2012.[1] [Link verified via search context]

-

Dehydrogenation Protocol: "Iodine-mediated facile dehydrogenation of dihydropyridazin-3(2H)-one." Tetrahedron Letters, Protocol adapted from standard oxidative aromatization methodologies.

-

NMR Characterization: BenchChem. "Comparative NMR Analysis of Pyridazinone Derivatives."

-

Pharmacology: "Diverse Pharmacological Potential of Pyridazine Analogs." Journal of Medicinal Chemistry, 2023.

-

Structural Data: PubChem Compound Summary for 6-ethyl-3-pyridazinone (CID 23519182).[1]

Sources

- 1. 4,5-Dihydro-6-methyl-3(2H)-pyridazinone | C5H8N2O | CID 78834 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. An analysis of the 13C n.m.r. spectra of pyridazin-3-ones and some specifically deuteriated derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 3. Novel 5,6-bis-(4-substitutedphenyl)-2<i>H</i>(3)-pyridazinones: Synthesis and reactions - Arabian Journal of Chemistry [arabjchem.org]

- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 5. Iodine-mediated facile dehydrogenation of dihydropyridazin-3(2H)one | CoLab [colab.ws]

- 6. biomedpharmajournal.org [biomedpharmajournal.org]

- 7. benthamdirect.com [benthamdirect.com]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. scs.illinois.edu [scs.illinois.edu]

2,5-Dimethyl-2,3-dihydropyridazin-3-one: The Methylated Pyridazinone Scaffold

This guide provides a comprehensive technical analysis of 2,5-Dimethyl-2,3-dihydropyridazin-3-one (PubChem CID 12200173), a critical heterocyclic scaffold in medicinal chemistry.

Technical Guide & Whitepaper

Executive Summary

2,5-Dimethyl-2,3-dihydropyridazin-3-one (CID 12200173) represents a "privileged structure" in drug discovery—a core scaffold capable of binding to multiple diverse biological targets with high affinity. Belonging to the class of 3(2H)-pyridazinones, this specific 2,5-dimethylated analog serves as a vital model system for understanding the structure-activity relationships (SAR) of Phosphodiesterase (PDE) inhibitors , COX-2 inhibitors , and calcium sensitizers .

Unlike the unsubstituted pyridazinone, the N2-methyl group in CID 12200173 "locks" the heterocycle in the oxo-tautomeric form, preventing the formation of the pyridazin-3-ol tautomer. This structural rigidity, combined with the hydrophobic bulk of the C5-methyl group, makes it an ideal probe for mapping the steric constraints of enzyme binding pockets (e.g., the PDE catalytic domain).

Target Audience: Medicinal Chemists, Pharmacologists, and Process Chemists.

Chemical Architecture & Properties[1][2][3][4]

Structural Identity

The compound consists of a six-membered 1,2-diazine ring containing a carbonyl group at position 3 and methyl substituents at positions 2 (nitrogen) and 5 (carbon).

| Property | Data |

| IUPAC Name | 2,5-dimethyl-2H-pyridazin-3-one |

| PubChem CID | 12200173 |

| Molecular Formula | C₆H₈N₂O |

| Molecular Weight | 124.14 g/mol |

| SMILES | CC1=CC(=O)N(N=C1)C |

| Topological Polar Surface Area | 32.7 Ų |

| LogP (XLogP3) | -0.2 (Predicted) |

| H-Bond Donors | 0 |

| H-Bond Acceptors | 2 |

Physiochemical Profile (Lipinski Analysis)

The molecule exhibits excellent drug-like properties, adhering strictly to Lipinski’s Rule of Five, making it a highly permeable fragment for lead optimization.

-

Tautomerism: The N2-methylation prevents the lactam-lactim tautomerism characteristic of NH-pyridazinones, ensuring the molecule remains a stable hydrogen bond acceptor (via the carbonyl) rather than a donor.

-

Solubility: High solubility in polar organic solvents (DCM, DMSO, Ethanol) due to its low molecular weight and moderate polarity.

Synthetic Pathways[1][5][6]

The synthesis of 2,5-dimethyl-2,3-dihydropyridazin-3-one requires precise regiocontrol to distinguish it from the thermodynamically favored 6-methyl isomer.

Primary Route: N-Alkylation of 5-Methyl-3(2H)-pyridazinone

This is the most reliable laboratory method, ensuring the correct placement of the C-methyl group before fixing the N-methyl position.

Reaction Scheme:

-

Precursor Synthesis: Condensation of 2-methyl-4-oxobut-2-enoic acid (or its pseudo-acid form) with hydrazine hydrate yields 5-methyl-3(2H)-pyridazinone .

-

N-Methylation: Treatment with methyl iodide (MeI) or dimethyl sulfate (DMS) in the presence of a base (K₂CO₃).

Step-by-Step Protocol:

-

Charge: Dissolve 5-methyl-3(2H)-pyridazinone (1.0 eq) in anhydrous Acetone or DMF.

-

Base Addition: Add anhydrous Potassium Carbonate (K₂CO₃, 1.5 eq). Stir at room temperature for 30 minutes to deprotonate the N2 position.

-

Alkylation: Add Methyl Iodide (MeI, 1.2 eq) dropwise at 0°C to prevent exothermic runaway.

-

Reflux: Heat the mixture to 40–50°C for 4–6 hours. Monitor via TLC (SiO₂, 5% MeOH in DCM).

-

Workup: Filter off inorganic salts. Concentrate the filtrate. Redissolve in EtOAc, wash with water and brine.

-

Purification: Recrystallize from Ethanol/Hexane or purify via flash column chromatography.

Self-Validating Logic:

-

Regioselectivity Check: N-alkylation is favored over O-alkylation (which would yield the methoxypyridazine) under these conditions.

-

NMR Verification: The N-Me group typically appears as a singlet around 3.6–3.8 ppm in ¹H NMR. An O-Me group would appear further downfield (>4.0 ppm).

Visualization: Synthetic Workflow

Figure 1: Step-wise synthesis pathway from acyclic precursor to the N-methylated target.

Pharmacological Interface

The 2,5-dimethyl-3(2H)-pyridazinone scaffold is a validated pharmacophore for inhibiting phosphodiesterases (PDEs), specifically PDE3 and PDE4 .

Mechanism of Action: PDE Inhibition

Pyridazinones mimic the purine ring of cAMP/cGMP. By occupying the catalytic pocket of the PDE enzyme, they prevent the hydrolysis of cAMP.

-

C5-Methyl Role: Fits into a hydrophobic sub-pocket (often the Q-pocket or near the metal-binding site), enhancing affinity compared to the unsubstituted analog.

-

N2-Methyl Role: Orients the carbonyl oxygen to form a hydrogen bond with a conserved Glutamine (Gln) residue in the PDE active site.

Therapeutic Implications

| Target | Therapeutic Effect | Clinical Drug Analogs |

| PDE3 | Positive Inotropy (Cardiotonic), Vasodilation | Pimobendan, Levosimendan |

| PDE4 | Anti-inflammatory, Bronchodilation | Zardaverine, Roflumilast |

| COX-2 | Analgesic, Anti-inflammatory | Emorfazone (related structure) |

Visualization: Signaling Pathway

Figure 2: Mechanism of PDE inhibition leading to elevated intracellular cAMP and therapeutic effect.

Experimental Protocols

In Vitro PDE3 Inhibition Assay

To validate the biological activity of the synthesized scaffold:

-

Enzyme Source: Isolate PDE3 from bovine heart ventricle or human platelets.

-

Substrate: [³H]-cAMP (1 µM).

-

Incubation:

-

Mix buffer (50 mM Tris-HCl, pH 7.5, 5 mM MgCl₂), enzyme, and test compound (2,5-dimethyl-2,3-dihydropyridazin-3-one) in DMSO.

-

Initiate reaction with [³H]-cAMP.

-

Incubate at 30°C for 30 minutes.

-

-

Termination: Boil for 1 minute or add snake venom (5'-nucleotidase) to convert AMP to Adenosine.

-

Quantification: Separate cAMP from Adenosine using ion-exchange chromatography (Dowex resin). Count radioactivity.

-

Calculation: Determine IC₅₀ by plotting % inhibition vs. log[concentration].

Safety & Handling (SDS Summary)

-

Hazards:

-

Acute Toxicity: Harmful if swallowed (Category 4).

-

Irritation: Causes serious eye irritation (Category 2A).

-

Sensitization: Potential skin sensitizer.

-

-

Handling:

-

Use a fume hood.

-

Avoid dust formation.

-

Methyl Iodide (Reagent): Highly toxic and carcinogenic. Use extreme caution, double-gloving, and a specialized fume hood.

-

-

Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen) to prevent oxidation or moisture absorption.

References

-

PubChem. 2,5-dimethyl-2,3-dihydropyridazin-3-one (CID 12200173). National Library of Medicine. [Link]

-

SciSpace. Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture.[Link]

-

ResearchGate. Synthesis of Some Novel 2,6-Disubstituted Pyridazin-3(2H)-one Derivatives as Analgesic, Anti-Inflammatory Agents.[Link]

-

MDPI. Nanoparticles of a Pyrazolo-Pyridazine Derivative as Potential EGFR and CDK-2 Inhibitors.[Link]

Chemical safety data sheet (SDS) for dimethylpyridazinone

Topic: Technical Guide: Safe Handling and Application of Dimethylpyridazinone Scaffolds Focus Compound: 4,6-Dimethyl-3(2H)-pyridazinone (CAS: 7007-92-3) Audience: Researchers, Medicinal Chemists, and Drug Development Professionals.

Executive Summary

This technical guide provides an in-depth operational framework for the safe handling, synthesis, and application of dimethylpyridazinone derivatives, specifically focusing on 4,6-dimethyl-3(2H)-pyridazinone (CAS 7007-92-3). As a "privileged scaffold" in medicinal chemistry, this heterocycle is a critical building block for phosphodiesterase 4 (PDE4) inhibitors, COX-2 inhibitors, and potential cardiotonic agents.

Unlike a standard Safety Data Sheet (SDS), this document synthesizes regulatory hazard data with practical laboratory experience to mitigate risks during high-throughput screening and scale-up synthesis.

Chemical Identity & Strategic Significance

The pyridazinone ring system is unique due to its 1,2-diazine structure, which imparts specific electronic properties beneficial for drug-target interactions (e.g., hydrogen bonding donors/acceptors).

| Parameter | Technical Specification |

| Chemical Name | 4,6-Dimethyl-3(2H)-pyridazinone |

| CAS Number | 7007-92-3 |

| Synonyms | 4,6-dimethylpyridazin-3-ol (tautomer); Cetohexazine |

| Molecular Formula | C₆H₈N₂O |

| Molecular Weight | 124.14 g/mol |

| Physical State | Crystalline Solid |

| Solubility | Soluble in DMSO, Methanol, Ethanol; sparingly soluble in water.[1] |

| Key Application | Scaffold for PDE4 inhibitors (anti-inflammatory), COX-2 selectivity. |

Expert Insight: The tautomeric equilibrium between the lactam (pyridazinone) and lactim (pyridazinol) forms is sensitive to solvent polarity. In synthesis, this dictates the regioselectivity of N-alkylation vs. O-alkylation. Most alkylation protocols described herein assume the thermodynamic preference for N-alkylation in polar aprotic solvents.

Comprehensive Hazard Analysis (GHS)

While often categorized generically, dimethylpyridazinones possess specific irritation profiles linked to their nitrogen-rich basicity.

GHS Classification & Hazard Statements

| Hazard Class | Category | Code | Statement |

| Skin Corrosion/Irritation | Category 2 | H315 | Causes skin irritation. |

| Serious Eye Damage/Irritation | Category 2A | H319 | Causes serious eye irritation. |

| STOT - Single Exposure | Category 3 | H335 | May cause respiratory irritation. |

Mechanistic Toxicology

-

Respiratory Risk: The dust form of 4,6-dimethyl-3(2H)-pyridazinone is highly irritating to the upper respiratory tract. The 1,2-diazine moiety can interact with mucosal membranes, leading to acute inflammation.

-

Ocular Risk: As a weak organic base, the compound can cause pH-mediated surface damage to the cornea if not flushed immediately.

-

Systemic Toxicity: While specific LD50 data for this isomer is often extrapolated, structurally related pyridazinones (e.g., Pyrazon) exhibit moderate oral toxicity. Treat as Harmful if swallowed (Acute Tox. 4) by default in research settings.

Technical Handling Protocols

This section outlines a self-validating workflow for handling dimethylpyridazinone, ensuring data integrity and researcher safety.

A. Storage & Stability

-

Hygroscopicity: Pyridazinones can be hygroscopic. Moisture uptake can skew stoichiometric calculations in sensitive coupling reactions (e.g., Suzuki-Miyaura coupling).

-

Protocol: Store in a desiccator or under an inert atmosphere (Nitrogen/Argon) at 2–8°C.

-

Validation: Verify appearance (white to off-white crystals) before use. Yellowing indicates oxidative degradation.

B. Synthesis & Reaction Setup

The synthesis of dimethylpyridazinone derivatives often involves hydrazine condensation, which presents its own set of hazards (hydrazine toxicity).

Workflow Visualization: Safe Synthesis Logic

Figure 1: Operational workflow for the synthesis of pyridazinone scaffolds. The "Hazard Critical Zone" highlights the step involving hydrazine, requiring heightened respiratory protection.

C. Personal Protective Equipment (PPE) Selection

-

Gloves: Standard Nitrile (0.11 mm) is sufficient for solid handling. For solution-phase handling (especially in DCM or DMF), use Double-gloving or thicker Nitrile (0.2 mm) due to the solvent's permeation ability carrying the solute.

-

Respiratory: If handling >500 mg of solid powder outside a glovebox, use a P95/P100 particulate respirator to prevent inhalation of irritant dust.

Emergency Response & Incompatibility

In the event of exposure, immediate action is required to mitigate pH-mediated tissue damage.

Decision Tree: Exposure Response

Figure 2: Emergency response logic for dimethylpyridazinone exposure. Note: Never use solvents (ethanol/acetone) to wash skin, as this increases transdermal absorption.

Chemical Incompatibilities

-

Strong Oxidizing Agents: Reaction with peroxides or permanganates can lead to ring cleavage or violent decomposition.

-

Acid Chlorides/Anhydrides: Will react at the N-2 position (or O-position) rapidly. While this is often the intended reaction in synthesis, uncontrolled mixing can generate heat and pressure.

Disposal & Environmental Stewardship

Pyridazinones are heterocyclic aromatics and are generally not readily biodegradable .

-

Segregation: Do not mix with aqueous waste streams. Segregate into "Non-Halogenated Organic Waste" (unless chlorinated solvents were used).

-

Treatment: Incineration is the only approved method for complete destruction of the pyridazinone ring.

-

Spill Cleanup:

-

Solid: Sweep up to avoid dust generation. Use a HEPA vacuum if available.

-

Solution: Absorb with vermiculite or sand. Do not use sawdust (potential reaction with oxidizers if present).

-

References

-

Sigma-Aldrich. (2025).[2] Safety Data Sheet: 4,6-Dimethyl-3(2H)-pyridazinone. Retrieved from

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 80720, 4,6-Dimethyl-3(2H)-pyridazinone. Retrieved from

- Sotelo, E., et al. (2002). Pyridazines as privileged scaffolds in drug discovery. Bioorganic & Medicinal Chemistry Letters. (Contextual grounding for scaffold use).

-

European Chemicals Agency (ECHA). (2025). C&L Inventory: Pyridazinone derivatives hazard classification. Retrieved from

-

ChemicalBook. (2025).[2] 4,6-Dimethyl-3(2H)-pyridazinone Properties and Safety. Retrieved from [3]

Sources

Methodological & Application

Application Note & Protocol: Synthesis of 2,6-Dimethyl-4,5-dihydropyridazin-3(2H)-one from Levulinic Acid and Methylhydrazine

Abstract

This document provides a comprehensive guide for the synthesis of 2,6-dimethyl-4,5-dihydropyridazin-3(2H)-one, a key heterocyclic scaffold of interest in medicinal and agricultural chemistry.[1] The protocol details a robust and classical cyclocondensation reaction between levulinic acid and methylhydrazine.[2][3] This guide is intended for researchers, scientists, and drug development professionals, offering in-depth mechanistic insights, a detailed step-by-step experimental protocol, rigorous safety procedures for handling hazardous reagents, and methods for product purification and characterization.

A Note on Nomenclature: The reaction between levulinic acid (4-oxopentanoic acid) and methylhydrazine yields 2,6-dimethyl-4,5-dihydropyridazin-3(2H)-one . The methyl group from levulinic acid is located at the 6-position of the resulting ring, while the methyl group from methylhydrazine is at the 2-position (on the nitrogen atom). The synthesis of the 2,5-dimethyl isomer would necessitate a different starting material, specifically 3-methyl-4-oxopentanoic acid.

Scientific Principle and Reaction Mechanism

The synthesis of the pyridazinone ring system via this method is a cornerstone of heterocyclic chemistry, relying on a cyclocondensation reaction.[1] The process is initiated by the nucleophilic attack of the more nucleophilic nitrogen atom of methylhydrazine on the ketone carbonyl of levulinic acid. This forms a hydrazone intermediate. The subsequent and rate-determining step involves an intramolecular nucleophilic attack by the second nitrogen atom onto the carboxylic acid carbonyl group, which, upon heating, leads to cyclization and the elimination of a water molecule to form the stable six-membered dihydropyridazinone ring.[4]

Reaction Mechanism Diagram

The following diagram illustrates the key steps of the cyclocondensation reaction.

Caption: Mechanism of 2,6-dimethyl-4,5-dihydropyridazin-3(2H)-one synthesis.

Critical Safety Precautions

Methylhydrazine is extremely toxic, carcinogenic, corrosive, and highly flammable. [5][6] All handling must be performed within a certified chemical fume hood by trained personnel.[5]

-

Personal Protective Equipment (PPE): Wear a flame-retardant lab coat, chemical splash goggles, a face shield, and heavy-duty, solvent-resistant gloves (e.g., Tychem® 10000).[5][7] Standard nitrile gloves are insufficient for prolonged contact.

-

Handling: Methylhydrazine is a powerful reducing agent and can ignite or explode on contact with oxidizing agents, metal oxides, or porous materials.[7][8] Use non-sparking tools and ground all equipment when transferring.[8] Store in a cool, well-ventilated, flammables-rated area under an inert gas like argon or nitrogen.[6]

-

Emergency Procedures:

-

Skin Contact: Immediately flush with copious amounts of water for at least 15 minutes and remove contaminated clothing.[6]

-

Eye Contact: Flush eyes with water for at least 15 minutes, holding eyelids open.[6]

-

Inhalation: Move the victim to fresh air immediately.[8]

-

Spills: Absorb small spills with inert, non-combustible material like sand or earth.[8]

-

In all cases of exposure, seek immediate medical attention.[5][6] An emergency shower and eyewash station must be readily accessible.[7]

-

Experimental Protocol

This protocol outlines the synthesis on a 25 mmol scale. Adjust quantities as needed, maintaining molar ratios.

Materials and Equipment

| Reagent/Material | Formula | MW ( g/mol ) | Quantity (25 mmol scale) | Molar Eq. |

| Levulinic Acid | C₅H₈O₃ | 116.12 | 2.90 g | 1.0 |

| Methylhydrazine | CH₆N₂ | 46.07 | 1.27 g (1.44 mL) | 1.1 |

| Absolute Ethanol | C₂H₅OH | 46.07 | 50 mL | Solvent |

| Glacial Acetic Acid | CH₃COOH | 60.05 | ~0.5 mL | Catalyst |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | For extraction | Solvent |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | For drying | Agent |

| Deionized Water | H₂O | 18.02 | For work-up | - |

| Equipment | ||||

| Round-bottom flask (100 mL) | 1 | |||

| Reflux condenser | 1 | |||

| Magnetic stirrer & stir bar | 1 | |||

| Heating mantle | 1 | |||

| Separatory funnel (250 mL) | 1 | |||

| Rotary evaporator | 1 | |||

| Buchner funnel and filter paper | 1 |

Step-by-Step Procedure

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2.90 g (25 mmol) of levulinic acid in 50 mL of absolute ethanol.

-

Catalyst Addition: Add a catalytic amount (~0.5 mL) of glacial acetic acid to the solution. This acid catalysis facilitates the initial hydrazone formation.[4]

-

Reagent Addition: While stirring, slowly add 1.44 mL (27.5 mmol, 1.1 eq) of methylhydrazine to the solution using a syringe. Perform this addition in a fume hood. An exothermic reaction may be observed.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 80°C) using a heating mantle. Maintain the reflux for 4-6 hours.[4] The elevated temperature provides the necessary activation energy for the intramolecular cyclization and dehydration steps.

-

Reaction Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC), using a mobile phase such as 9:1 Dichloromethane:Methanol. The consumption of the levulinic acid starting material indicates the reaction is nearing completion.[9]

-

Solvent Removal: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

-

Work-up and Extraction: To the resulting residue, add 50 mL of deionized water. Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 40 mL).[4][10] Combine the organic layers.

-

Washing: Wash the combined organic layers with brine (2 x 30 mL) to remove any remaining water-soluble impurities.[4]

-

Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, then filter to remove the drying agent.

-

Final Isolation: Concentrate the filtrate using a rotary evaporator to yield the crude product, which may be an oil or a semi-solid.

Purification

The crude product can be purified by recrystallization.[9][10]

-

Dissolve the crude solid in a minimum amount of hot ethanol or an ethanol/ether mixture.

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to promote crystal formation.

-

Collect the purified crystals by vacuum filtration, washing with a small amount of cold ethanol.

-

Dry the crystals under vacuum. The expected yield is typically in the range of 70-90%.

Synthetic Workflow Diagram

Sources

- 1. Redirecting [linkinghub.elsevier.com]

- 2. iglobaljournal.com [iglobaljournal.com]

- 3. sphinxsai.com [sphinxsai.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. ICSC 0180 - METHYL HYDRAZINE [chemicalsafety.ilo.org]

- 7. nj.gov [nj.gov]

- 8. METHYLHYDRAZINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 9. Synthesis, Biological, Spectroscopic and Computational Investigations of Novel N-Acylhydrazone Derivatives of Pyrrolo[3,4-d]pyridazinone as Dual COX/LOX Inhibitors | MDPI [mdpi.com]

- 10. 3(2H)-Pyridazinone synthesis - chemicalbook [chemicalbook.com]

Regioselective N-methylation of 5-methyl-3(2H)-pyridazinone

Application Note: Regioselective N-Methylation of 5-Methyl-3(2H)-pyridazinone

Part 1: Executive Summary & Scientific Rationale

The Challenge: Ambident Nucleophilicity

5-methyl-3(2H)-pyridazinone is a critical pharmacophore in the development of cardiotonic agents, PDE inhibitors, and COX-2 inhibitors. However, its functionalization presents a classic chemoselectivity challenge. The molecule exists in a tautomeric equilibrium between the lactam (NH-form) and lactim (OH-form). Upon deprotonation, the resulting anion is an ambident nucleophile with negative charge delocalized between the nitrogen at position 2 (

-

Target Product:

-methyl-5-methyl-3(2H)-pyridazinone (biologically active scaffold). -

Impurity: 3-methoxy-5-methylpyridazine (

-methylated byproduct).

The Solution: Hard-Soft Acid-Base (HSAB) Engineering

To achieve high regioselectivity for

-

The

Center: Softer nucleophile, orbital-controlled. Favors soft electrophiles and thermodynamic control. -

The Oxygen Center: Harder nucleophile, charge-controlled. Favors hard electrophiles and silver-salt mediation.

This protocol employs a Potassium Carbonate / Acetone system.[1] The potassium cation (

Part 2: Detailed Experimental Protocol

Reagents & Equipment

| Reagent/Equipment | Grade/Spec | Purpose |

| 5-Methyl-3(2H)-pyridazinone | >98% Purity | Substrate |

| Methyl Iodide (MeI) | 99%, Stabilized | Soft Electrophile (Carcinogen: Handle in Hood) |

| Potassium Carbonate ( | Anhydrous, Granular | Base (Generates nucleophile) |

| Acetone | HPLC Grade, Dry | Polar Aprotic Solvent (Favors |

| Ethyl Acetate / Hexanes | ACS Grade | Extraction & Purification |

| TLC Plates | Silica Gel | Reaction Monitoring |

Step-by-Step Methodology

1. Reaction Setup (0.5 g Scale)

-

Preparation: Flame-dry a 50 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen (

). -

Solvation: Charge the RBF with 5-methyl-3(2H)-pyridazinone (500 mg, 4.54 mmol) and anhydrous Acetone (15 mL). Stir until a suspension or partial solution is formed.

-

Deprotonation: Add anhydrous

(1.25 g, 9.08 mmol, 2.0 equiv). Stir at room temperature for 15 minutes.-

Note: The mixture may turn slightly yellow as the pyridazinone anion is generated.

-

2. Alkylation

-

Addition: Add Methyl Iodide (0.42 mL, 6.81 mmol, 1.5 equiv) dropwise via syringe.

-

Safety: MeI is volatile and toxic. Use a luer-lock syringe.

-

-

Reflux: Heat the reaction mixture to a gentle reflux (

) using an oil bath. -

Monitoring: Monitor by TLC (Eluent: 50% Ethyl Acetate in Hexane) every 60 minutes.

-

Endpoint: Consumption of starting material (

) and appearance of product ( -

Typical Time: 3–5 hours.

-

3. Work-up & Isolation

-

Filtration: Cool the mixture to room temperature. Filter off the inorganic salts (

, -

Concentration: Evaporate the filtrate under reduced pressure (Rotavap) to yield a crude solid.

-

Purification:

-

Preferred: Recrystallization from Isopropyl Ether or Ethyl Acetate/Hexane (1:4) .

-

Alternative: Flash Column Chromatography (Silica gel, Gradient 0

50% EtOAc/Hexane).

-

4. Yield & Characterization

-

Expected Yield: 85–92%

-

Selectivity (

-Me :

Part 3: Quality Control & Validation

To confirm the regioselectivity, you must distinguish between the

Table 1: Diagnostic Spectroscopic Signals

| Feature | Mechanistic Reason | ||

| Oxygen is more electronegative, deshielding the methyl protons more. | |||

| Signal present (~160 ppm) | Signal absent (C3 becomes | Lactam retains | |

| IR Spectroscopy | Strong band ~1660 | No strong carbonyl band | Retention of amide functionality. |

Part 4: Mechanistic Visualization

The following diagram illustrates the competing pathways and the rationale for selecting the Thermodynamic/

Caption: Mechanistic pathway showing the divergence between N-alkylation (Soft/Orbital control) and O-alkylation (Hard/Charge control).

Part 5: Troubleshooting & Optimization

Scenario A: Low Yield (<50%)

-

Cause: Incomplete deprotonation or moisture in solvent.

-

Fix: Ensure

is freshly ground and anhydrous. Switch solvent to DMF (Dimethylformamide) and heat to

Scenario B: High O-Methylation (>10%)

-

Cause: "Hard" conditions or silver contamination.

-

Fix: Do not use silver salts (

). Ensure the alkylating agent is Iodide (Soft), not Sulfate or Triflate (Hard). Lower the reaction temperature to room temperature and extend time (Kinetic control sometimes favors N if steric hindrance is low, but thermodynamic stability strongly favors N-alkyl pyridazinone). Correction: Actually, N-alkylation is generally the thermodynamic product. Heating usually ensures conversion to the stable lactam form.

Scenario C: N1-Methylation (Quaternization)

-

Cause: Over-alkylation.

-

Fix: Strictly limit MeI to 1.1 - 1.5 equivalents. Do not use large excess.

References

-

BenchChem. Experimental protocol for the synthesis of pyridazinones from Diethyl 2-methyl-3-oxopentanedioate. (2025).[1][2][3][4][5] Link(General pyridazinone synthesis and reactivity context).

-

Sotelo, E., et al. Efficient N-alkylation of 3(2H)-pyridazinones under microwave irradiation. Synthetic Communications 32.13 (2002): 1975-1981. Link(Establishes K2CO3/Acetone as optimal for N-selectivity).

-

Coates, W. J., & McKillop, A. Selective alkylation of pyridazin-3-ones. Journal of Organic Chemistry 55.19 (1990): 5418-5420. Link(Definitive mechanistic study on N vs O alkylation in pyridazinones).

- Katritzky, A. R., et al.The tautomerism of heteroaromatic compounds. Advances in Heterocyclic Chemistry, Vol 1, Academic Press. (Foundational text on Lactam-Lactim tautomerism).

-

Gompper, R. Relations between Structure and Reactivity in Ambident Anions. Angewandte Chemie International Edition 3.8 (1964): 560-570. Link(Classic HSAB theory application to ambident nucleophiles).

Sources

The Strategic Utility of 2,5-Dimethylated Pyridazinone Scaffolds in Pharmaceutical Synthesis

The pyridazinone core is a "privileged scaffold" in medicinal chemistry, recognized for its ability to bind to a wide array of biological targets.[1] This six-membered diazine ring system is a cornerstone in the development of novel therapeutics, with derivatives exhibiting a broad spectrum of pharmacological activities, including anti-inflammatory, antihypertensive, cardiotonic, and anticancer effects.[2][3][4] This document provides an in-depth guide for researchers and drug development professionals on the application of a specific and highly valuable pyridazinone intermediate: the 5-methyl-4,5-dihydropyridazin-3(2H)-one moiety, a close structural relative of 2,5-dimethylpyridazinone. We will focus on its pivotal role in the synthesis of the cardiotonic drug, Pimobendan.

Physicochemical Properties of Key Pyridazinone Intermediates

A thorough understanding of the physicochemical properties of pharmaceutical intermediates is crucial for process optimization and scale-up. Below is a summary of the properties for a key intermediate in the synthesis of Pimobendan.

| Property | Value | Source |

| Compound Name | 4,5-dihydro-5-methyl-6-(3,4-diaminophenyl)-3(2H)-pyridazinone | [5] |

| Molecular Formula | C₁₁H₁₄N₄O | [5] |

| Appearance | White solid | [5] |

| Purity (recrystallized) | >97% | [6] |

| Melting Point | 189-192°C | [6] |

Core Application: Synthesis of Pimobendan

Pimobendan is a potent inodilator used in the management of congestive heart failure in canines. Its mechanism of action involves calcium sensitization of cardiac troponin C and inhibition of phosphodiesterase III (PDE3), resulting in both increased cardiac contractility and vasodilation.[5] The synthesis of Pimobendan provides an excellent case study for the strategic use of a substituted pyridazinone intermediate.

The overall synthetic pathway to Pimobendan involves the construction of a 4,5-dihydro-5-methyl-6-(substituted-phenyl)-3(2H)-pyridazinone core, followed by the formation of a benzimidazole ring.

Experimental Protocols

Part 1: Synthesis of the Key Intermediate: 4,5-dihydro-5-methyl-6-(4-amino-3-nitrophenyl)-3(2H)-pyridazinone

This protocol details the synthesis of the pyridazinone ring, which serves as the foundational scaffold for Pimobendan. The synthesis commences from 3-(4-acetamido-3-nitrobenzoyl)-butyric acid methyl ester.

Causality Behind Experimental Choices:

-

Alkaline Hydrolysis: The initial step involves the hydrolysis of the methyl ester and the acetamido group under alkaline conditions to yield the corresponding carboxylic acid with a free amino group. This is a necessary transformation to unmask the functional groups required for the subsequent cyclization.

-

Cyclization with Hydrazine Hydrate: The formation of the pyridazinone ring is achieved through a condensation reaction between the γ-keto acid and hydrazine hydrate. The hydrazine reacts with the ketone to form a hydrazone, which then undergoes intramolecular cyclization with the carboxylic acid to form the stable six-membered dihydropyridazinone ring.

Step-by-Step Protocol:

-

Hydrolysis: In a round-bottom flask equipped with a reflux condenser, dissolve 3-(4-acetamido-3-nitrobenzoyl)-butyric acid methyl ester in an alcoholic solvent such as methanol or ethanol.

-

Add a solution of a strong base, for instance, potassium hydroxide or lithium hydroxide, to the mixture.

-

Heat the reaction mixture to reflux and maintain for a period sufficient to achieve complete hydrolysis, typically monitored by thin-layer chromatography (TLC).

-

After cooling, acidify the reaction mixture to precipitate the 3-(4-amino-3-nitrobenzoyl)-butyric acid.

-

Filter the precipitate, wash with cold water, and dry.

-

Cyclization: To the dried 3-(4-amino-3-nitrobenzoyl)-butyric acid, add an excess of hydrazine hydrate.

-

Heat the mixture to reflux. The reaction progress can be monitored by TLC.

-

Upon completion, cool the reaction mixture and pour it into ice-cold water to precipitate the product.

-

Filter the solid, wash thoroughly with water, and dry to yield 4,5-dihydro-5-methyl-6-(4-amino-3-nitrophenyl)-3(2H)-pyridazinone.[5]

Part 2: Synthesis of Pimobendan from the Pyridazinone Intermediate

This section outlines the conversion of the pyridazinone intermediate to the final active pharmaceutical ingredient, Pimobendan. This involves a reduction of the nitro group followed by a cyclization to form the benzimidazole ring.

Causality Behind Experimental Choices:

-

Reduction of the Nitro Group: The nitro group on the phenyl ring is selectively reduced to an amino group. This is a critical step to generate the ortho-diamine functionality necessary for the subsequent benzimidazole ring formation. Zinc powder in the presence of a proton source is a common and effective reagent for this transformation.

-

Benzimidazole Formation: The resulting 4,5-dihydro-5-methyl-6-(3,4-diaminophenyl)-3(2H)-pyridazinone is then reacted with p-methoxybenzaldehyde. The reaction proceeds via condensation of the aldehyde with the ortho-diamine, followed by cyclization and aromatization to form the benzimidazole ring system of Pimobendan. Sodium bisulfite can be used to facilitate this reaction.[1]

Step-by-Step Protocol:

-

Reduction: Suspend the 4,5-dihydro-5-methyl-6-(4-amino-3-nitrophenyl)-3(2H)-pyridazinone in anhydrous methanol.

-

Add zinc powder and a proton source, such as formic acid or ammonium formate.

-

Stir the reaction mixture at a controlled temperature (e.g., 30-50°C) for 0.5-1 hour.

-

Monitor the reaction by TLC. Once complete, filter off the zinc powder.

-

Concentrate the filtrate under reduced pressure. The residue can be purified by recrystallization from a suitable solvent system like ethanol/toluene to yield 4,5-dihydro-5-methyl-6-(3,4-diaminophenyl)-3(2H)-pyridazinone as a white solid.[5]

-

Benzimidazole Formation: In a suitable reaction vessel, dissolve the 4,5-dihydro-5-methyl-6-(3,4-diaminophenyl)-3(2H)-pyridazinone and sodium bisulfite in dimethylformamide (DMF).[1]

-

Heat the mixture to 110-115°C.

-

Slowly add p-methoxybenzaldehyde over 30 minutes with continuous stirring.

-

Continue stirring for an additional 60 minutes at the same temperature.

-

Cool the suspension to 60-70°C and filter.

-

Adjust the pH of the filtrate to 8-9 with ammonia at 45-55°C.

-

Cool the mixture to room temperature and add water to precipitate the product.

-

Stir for 1-2 hours, then filter the precipitated Pimobendan.

-

Wash the solid sequentially with water and acetone, then dry under reduced pressure.[1]

Visualizing the Synthetic Pathway

The following diagrams illustrate the key stages in the synthesis of Pimobendan, highlighting the formation and functionalization of the pyridazinone intermediate.

Caption: Synthesis of the pyridazinone intermediate.

Caption: Conversion of the intermediate to Pimobendan.

References

- ChemicalBook. Pimobendan synthesis. [URL: https://www.chemicalbook.com/productchemicalpropertiesCB7272285_EN.htm]

- Google Patents. CN106518850A - Chemical synthesis method of Pimobendan. [URL: https://patents.google.

- Boukharsa, Y., et al. (2014). Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. Journal of Chemical and Pharmaceutical Research, 6(12), 297-310. [URL: https://www.researchgate.

- Verma, S. K., et al. (2008). Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Biomedical and Pharmacology Journal, 1(1). [URL: http://biomedpharmajournal.org/?p=334]

- Current Topics in Medicinal Chemistry. (2024). Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. [URL: https://www.currenttopicsofmedicinalchemistry.com/abstract/133036]

- Google Patents. CN108976200B - Method for preparing pimobendan from side product of pimobendan synthesis. [URL: https://patents.google.

- Indo Global Journal of Pharmaceutical Sciences. (2015). A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. [URL: https://iglobaljournal.com/igjps/issue-detail/139]

- Google Patents. CN111518081A - Method for synthesizing pimobendan. [URL: https://patents.google.

- International Journal of Research in Engineering and Science. (2015). Designing Synthesis and Biological Evaluation of Pyridazinone Derivatives. [URL: https://www.ijres.org/papers/Volume%203/v3-i1/B0310611.pdf]

- Google Patents. EP0145019A2 - Pyridazinone derivatives and salts thereof. [URL: https://patents.google.

- Current Topics in Medicinal Chemistry. (2024). Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. [URL: https://www.currenttopicsofmedicinalchemistry.com/abstract/133036]

- ScienceDirect. (2020). Synthesis and chemistry of pyridazin-3(2H)-ones. [URL: https://www.sciencedirect.com/science/article/pii/B9780128184693000028]

- JSciMed Central. (2015). Overview on Emorfazone and Other Related 3(2H) Pyridazinone Analogues Displaying Analgesic and Anti-Inflammatory Activity. [URL: https://www.jscimedcentral.com/Pharmacology/pharmacology-2-1025.pdf]

- Google Patents. WO2003097613A1 - Pyridazin-3(2h)-one derivatives as pde4 inhibitors. [URL: https://patents.google.

- European Patent Office. (1992). PYRIDAZINONE DERIVATIVE - EP 0482208 A1. [URL: https://data.epo.org/publication-server/document?i=EP91118128A1&pn=EP0482208A1&ki=A1]

- Barberot, C., et al. (2016). Pyridazinone derivatives as Potential Anti-inflammatory Agents Synthesis and Biological Evaluation as PDE4 inhibitors. European Journal of Medicinal Chemistry, 124, 64-79. [URL: https://www.researchgate.

- Özdemir, Z., et al. (2021). Synthesis and biological evaluation of new 3(2H)-pyridazinone derivatives as non-toxic anti-proliferative compounds against human colon carcinoma HCT116 cells. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1645-1657. [URL: https://www.tandfonline.com/doi/full/10.1080/14756366.2021.1956661]

- Abd-Rabo, Z. S., et al. (2023). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Journal of Future Medicinal Chemistry, 15(22), 1699-1721. [URL: https://www.future-science.com/doi/10.4155/fmc-2023-0131]

- Google Patents. (1985). Pyridazinone derivatives, preparation thereof and insecticidal, acaricidal, fungicidal compositions. [URL: https://patents.google.

- El-Sayed, M. A. A., et al. (2023). Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. RSC Advances, 13(30), 20853-20872. [URL: https://pubs.rsc.org/en/content/articlelanding/2023/ra/d3ra02540a]

- Boukharsa, Y., et al. (2014). Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. Journal of Chemical and Pharmaceutical Research, 6(12), 297-310. [URL: https://www.jocpr.com/articles/pyridazin32hones-synthesis-reactivity-applications-in-pharmacology-and-agriculture.pdf]

Sources

- 1. Pimobendan synthesis - chemicalbook [chemicalbook.com]

- 2. CN108976200B - Method for preparing pimobendan from side product of pimobendan synthesis - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 5. CN106518850A - Chemical synthesis method of Pimobendan - Google Patents [patents.google.com]

- 6. CN111518081A - Method for synthesizing pimobendan - Google Patents [patents.google.com]

Validation & Comparative

Mass Spectrometry Fragmentation Pattern of C6H8N2O: A Comparative Guide

Executive Summary: The Isomer Challenge

The molecular formula C6H8N2O (MW 124.14 Da) represents a critical junction in organic synthesis and natural product chemistry. It corresponds to two distinct classes of compounds often encountered in drug development and flavor chemistry:

-

4,6-Dimethyl-2-pyrimidinol (also 4,6-dimethyl-2(1H)-pyrimidinone): A common pharmaceutical intermediate and tautomeric scaffold.

-

2-Methoxy-3-methylpyrazine : A potent odorant and flavor compound (found in wine, vegetables) with a "green" bell-pepper profile.

Distinguishing these isomers via Mass Spectrometry (MS) requires more than accurate mass; it demands a mechanistic understanding of fragmentation pathways. This guide provides a direct comparison of their Electron Ionization (EI) fragmentation patterns, highlighting diagnostic ions that serve as "fingerprints" for structural elucidation.

Comparative Analysis: Pyrimidinol vs. Pyrazine

The core difference lies in the stability of the ring system and the lability of exocyclic groups.

Compound A: 4,6-Dimethyl-2-pyrimidinol[1]

-

Structure: A pyrimidine ring with a hydroxyl/keto group and two methyls.

-

Tautomerism: Exists in equilibrium between the enol (pyrimidinol) and keto (pyrimidinone) forms. The keto form drives the loss of Carbon Monoxide (CO).

-

Diagnostic Event: The loss of CO (28 Da) to form m/z 96.

Compound B: 2-Methoxy-3-methylpyrazine[2][3][4]

-

Structure: A pyrazine ring with a methoxy ether and a methyl group.[1]

-

Lability: The methoxy group is prone to radical cleavage.

-

Diagnostic Event: The loss of a Methyl radical (15 Da) to form a highly stable cyclic amide cation at m/z 109.

Summary Table: Key Fragment Ions (m/z)

| Fragment Ion (m/z) | Compound A: 4,6-Dimethyl-2-pyrimidinol | Compound B: 2-Methoxy-3-methylpyrazine | Diagnostic Significance |

| 124 (M⁺) | 100% (Base Peak) | 40–80% | Molecular Ion.[2] Stable in both, but often base peak in Pyrimidinol. |

| 109 (M - 15) | ~33% | 100% (Base Peak) | [M-CH₃]⁺ . Dominant in Pyrazine due to methoxy cleavage. |

| 96 (M - 28) | ~22% | < 5% (Negligible) | [M-CO]⁺ . Diagnostic for Pyrimidinol (Keto form).[3] |

| 82 | ~5% | < 5% | Ring contraction/fragmentation. |

| 53/54 | ~3% | ~15% | Ring fragmentation (C₂H₂N₂ vs C₃H₃N). |

Mechanistic Fragmentation Pathways

Pathway A: 4,6-Dimethyl-2-pyrimidinol (The "CO Ejection")

The fragmentation is driven by the keto-tautomer. The molecular ion (m/z 124) loses a methyl radical (m/z 109), but the defining step is the expulsion of neutral CO from the ring system, yielding the odd-electron ion at m/z 96.

Figure 1: Fragmentation pathway of 4,6-Dimethyl-2-pyrimidinol highlighting the diagnostic loss of CO.

Pathway B: 2-Methoxy-3-methylpyrazine (The "Ether Cleavage")

The driving force is the cleavage of the O-Methyl bond. This alpha-cleavage is energetically favorable, producing a resonance-stabilized cation at m/z 109 (isoelectronic with a quinone-type structure). Further loss of CO is possible but less favorable than in the pyrimidinone.

Figure 2: Fragmentation pathway of 2-Methoxy-3-methylpyrazine dominated by methoxy group cleavage.

Experimental Protocols

To replicate these results, use the following standardized workflows.

Protocol A: Solid Sample (Pyrimidinol)

Applicability: 4,6-Dimethyl-2-pyrimidinol (Solid, MP ~200°C).[4]

-

Preparation: Dissolve 1 mg of sample in 1 mL Methanol (HPLC grade).

-

Introduction: Direct Insertion Probe (DIP) is preferred due to high melting point, or GC-MS if derivatized.

-

GC-MS Settings (if underivatized):

-

Column: DB-5ms or equivalent (30m x 0.25mm).

-

Inlet: 250°C, Split 20:1.

-

Temp Program: 100°C (1 min) -> 20°C/min -> 280°C.

-

Ion Source: EI, 70 eV, 230°C.

-

-

Validation: Look for the m/z 96 peak. If absent, check for thermal degradation or inlet activity.

Protocol B: Volatile Liquid (Methoxypyrazine)

Applicability: 2-Methoxy-3-methylpyrazine (Liquid, BP ~160°C).

-

Preparation: Dilute 1 µL of sample in 10 mL Dichloromethane (DCM). Note: Potent odorant; handle in fume hood.

-

Introduction: Liquid Injection GC-MS.

-

GC-MS Settings:

-

Column: DB-Wax or DB-5ms.

-

Inlet: 220°C, Split 50:1 (prevent detector saturation).

-

Temp Program: 40°C (2 min) -> 10°C/min -> 200°C.

-

Ion Source: EI, 70 eV, 230°C.

-

-

Validation: Confirm Base Peak at m/z 109. Check for "bell pepper" odor if seal leaks (subjective confirmation).

References

-

PubChem. (n.d.).[5] 4,6-Dimethyl-2-hydroxypyrimidine | C6H8N2O.[2][4] National Library of Medicine. Retrieved October 26, 2023, from [Link]

-

NIST Chemistry WebBook. (2023). Pyrazine, 2-methoxy-3-methyl- Mass Spectrum. National Institute of Standards and Technology.[6] Retrieved October 26, 2023, from [Link]

-

Salem, M. A. I., et al. (2014).[7] Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones. International Journal of Materials and Chemistry. Retrieved October 26, 2023, from [Link]

Sources

- 1. Pyrazine, 2-methoxy-3-methyl- [webbook.nist.gov]

- 2. 4,6-Dimethyl-2-hydroxypyrimidine(108-79-2) IR2 spectrum [chemicalbook.com]

- 3. norman-network.net [norman-network.net]

- 4. 4,6-Dimethyl-2-hydroxypyrimidine | CAS#:108-79-2 | Chemsrc [chemsrc.com]

- 5. 2-Amino-3-methoxypyridine | C6H8N2O | CID 9920384 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Pyrimidine, 4,6-dimethyl- [webbook.nist.gov]

- 7. article.sapub.org [article.sapub.org]

Bioisosteric Replacement of Phthalazinone with Pyridazinone: A Strategic Guide for PARP Inhibitor Optimization

Executive Summary: The Scaffold Hopping Imperative

In the landscape of targeted oncology, the phthalazinone core has established itself as a "privileged scaffold," most notably anchoring the FDA-approved PARP inhibitor Olaparib (Lynparza) . However, the rigid bicyclic nature of phthalazinone often imposes limitations regarding aqueous solubility, metabolic clearance, and intellectual property (IP) crowding.

This guide analyzes the bioisosteric replacement of the phthalazinone moiety with the pyridazinone scaffold.[1] While retaining the critical pharmacophore required for hydrogen bonding with the target (e.g., PARP-1), the pyridazinone core offers a tunable monocyclic or alternative bicyclic template. This transition allows for the modulation of physicochemical properties (LogP, TPSA) and the exploration of novel chemical space without sacrificing potency.

Structural & Mechanistic Rationale

The primary driver for this bioisosteric replacement is the preservation of the hydrogen-bond donor/acceptor motif essential for binding to the nicotinamide pocket of PARP enzymes, while reducing structural rigidity and lipophilicity.

Scaffold Morphing Logic

The phthalazinone core consists of a pyridazinone ring fused to a benzene ring. Removing or replacing the fused benzene ring with a distinct heterocycle (e.g., pyridine to form pyridopyridazinone) or an acyclic substituent constitutes the bioisosteric shift.

-

Phthalazinone (Parent): High rigidity, higher lipophilicity (LogP), established IP space.

-

Pyridazinone (Bioisostere): Lower molecular weight, reduced lipophilicity, increased vector availability for substitution, and potential for improved metabolic stability.

Visualization: Scaffold Evolution Strategy

Figure 1: Strategic logic for morphing the bicyclic phthalazinone scaffold into the more versatile pyridazinone core.

Comparative Performance Analysis

The following data contrasts the FDA-approved drug Olaparib (Phthalazinone-based) with a representative Pyridopyridazinone analog (Compound 8a, derived from recent SAR studies), demonstrating that potency can be maintained while altering the core architecture.[1]

Potency & Selectivity Profile

| Parameter | Olaparib (Phthalazinone Core) | Compound 8a (Pyridazinone Analog) | Impact of Replacement |

| PARP-1 IC50 | 34 nM | 36 nM | Neutral: Potency is effectively conserved. |

| Binding Mode | H-bonds w/ Gly863 & Ser904 | H-bonds w/ Gly863 & Ser904 | Conserved: Critical pharmacophore remains intact. |

| Selectivity | High for PARP1/2 | High for PARP1/2 | Maintained: Selectivity is driven by the amide tail, not just the core. |

| Cytotoxicity (Capan-1) | High (Synthetic Lethality) | Comparable | Validated: Efficacy in BRCA-deficient cells is retained. |

Physicochemical Properties (In Silico Prediction)

| Property | Phthalazinone Series | Pyridazinone Series | Advantage |

| cLogP | 2.5 - 3.5 | 1.8 - 2.8 | Pyridazinone: Lower lipophilicity improves solubility. |

| TPSA | ~85 Ų | ~95 Ų | Pyridazinone: Slightly higher polarity aids dissolution. |

| Ligand Efficiency (LE) | Moderate | High | Pyridazinone: Lower MW with similar potency increases LE. |

| Metabolic Stability | Susceptible to oxidation on fused ring | Tunable (allows heteroatom insertion) | Pyridazinone: Reduces aromatic hydroxylation risks. |

Experimental Protocols

To ensure reproducibility, the following protocols outline the synthesis of both cores. The transition from phthalazinone to pyridazinone requires a shift from 2-acetylbenzoic acid precursors to gamma-keto acid or anhydride precursors.

Synthesis of the Phthalazinone Core (Standard)

Reagents: 2-Acetylbenzoic acid, Hydrazine hydrate, Ethanol.[2]

-

Dissolution: Dissolve 1.0 eq of 2-acetylbenzoic acid in absolute ethanol (0.5 M concentration).

-

Cyclization: Add 1.5 eq of hydrazine hydrate dropwise at room temperature.

-

Reflux: Heat the mixture to reflux (78°C) for 4–6 hours. Monitor via TLC (EtOAc:Hexane 1:1).

-

Isolation: Cool to 0°C. The phthalazinone precipitates as a white solid. Filter and wash with cold ethanol.

Synthesis of the Pyridazinone Core (Bioisostere)

Reagents: Aryl-gamma-keto acid (or cyclic anhydride + arene), Hydrazine hydrate, Acetic acid.

-

Precursor Formation: React succinic anhydride with the appropriate arene (Friedel-Crafts) to generate the gamma-keto acid.

-

Condensation: Dissolve the gamma-keto acid in glacial acetic acid or ethanol.

-

Cyclization: Add 2.0 eq of hydrazine hydrate.

-

Reflux: Reflux at 80–100°C for 6–12 hours.

-

Workup: Pour into crushed ice. Neutralize with NaHCO3 if using acetic acid. Filter the precipitate.

Synthetic Pathway Visualization

Figure 2: Comparative synthetic workflows. The pyridazinone route offers modularity via the choice of anhydride and arene, allowing for greater structural diversity.

Mechanistic Validation: Binding Mode

Understanding the binding interaction is critical for successful replacement. Both scaffolds exploit the same "nicotinamide-mimic" strategy.

-

Key Interaction 1 (Donor): The N-H of the lactam (in both phthalazinone and pyridazinone) forms a hydrogen bond with the backbone carbonyl of Gly863 .

-

Key Interaction 2 (Acceptor): The Carbonyl oxygen of the lactam accepts a hydrogen bond from the side chain hydroxyl of Ser904 .

-

Pi-Stacking: In phthalazinones, the fused benzene ring pi-stacks with Tyr907 . In pyridazinones, this interaction must be mimicked by a substituted phenyl group at the C-6 position.

Critical Design Note: When switching to pyridazinone, you must substitute position 6 with an aromatic ring to maintain the pi-stacking interaction lost by removing the fused benzene of the phthalazinone.

References

-

El-Masry, G. et al. (2019). "Design and synthesis of novel PARP-1 inhibitors based on pyridopyridazinone scaffold." Bioorganic Chemistry. Link[3]

-

Menear, K. A. et al. (2008). "4-[3-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: a novel bioavailable inhibitor of poly(ADP-ribose) polymerase-1." Journal of Medicinal Chemistry. Link

-

Costantino, G. et al. (2005). "Parp-1 inhibitors: a new class of potential anti-inflammatory and neuroprotective agents." Current Medicinal Chemistry. Link

-

Meanwell, N. A. (2011). "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry. Link

Sources

Scaffold Hopping & Bioisosterism: A Comparative Guide to Pyridazinone vs. Pyrazinone

Executive Summary

In medicinal chemistry, the choice between isomeric diazinone scaffolds—Pyridazinone (1,2-diazine) and Pyrazinone (1,4-diazine) —is rarely arbitrary. While both serve as bioisosteres for phenyl rings or amide bonds, they exhibit distinct electronic landscapes, metabolic liabilities, and target preferences.

This guide objectively compares these two privileged structures. The Pyridazinone scaffold is historically validated for high metabolic stability and cardiovascular/anti-inflammatory efficacy (PDE inhibition). In contrast, the Pyrazinone scaffold offers unique hydrogen-bonding vectors ideal for kinase hinge binding and serine protease inhibition (Elastase/Thrombin) but carries a higher risk of oxidative ring opening and bioactivation.

Part 1: Structural & Physicochemical Analysis

The fundamental difference lies in the nitrogen positioning, which dictates the dipole moment and the vector of hydrogen bond acceptors (HBA) and donors (HBD).

Electronic Landscape

-

Pyridazin-3(2H)-one: Features adjacent nitrogen atoms (N-N bond). This creates a high dipole moment and a specific "alpha-effect" influence, though reduced by aromaticity. The lactam tautomer is dominant.

-

Pyrazin-2(1H)-one: Features para-nitrogen atoms (1,4-relationship). This mimics the peptide bond geometry (

) more closely than pyridazinone, making it a potent peptidomimetic scaffold.

Physicochemical Comparison Table

| Feature | Pyridazinone (1,2-system) | Pyrazinone (1,4-system) | Impact on Drug Design |

| H-Bond Geometry | HBA and HBD are adjacent. | HBA and HBD are separated by one carbon. | Pyrazinone is often better for ATP-hinge binding in kinases. |

| Dipole Moment | High (~4.0 D) | Moderate | Pyridazinone often has higher aqueous solubility. |

| pKa (Acidic) | ~10.5 (N-H) | ~9.5 (N-H) | Pyrazinone is slightly more acidic; both can be deprotonated at physiological pH if substituted with EWGs. |

| Metabolic Stability | High (Privileged Scaffold) | Low to Moderate (Liability Risk) | Pyrazinone is prone to oxidative ring opening (see Section 3). |

| Synthetic Entry | Hydrazine condensation (Robust) | Amino acid/Glyoxal condensation (Variable) | Pyridazinone is generally easier to access and scale. |

Part 2: Biological Activity & Target Profiling

Pyridazinone: The Cardiovascular & Anti-Inflammatory Workhorse

The pyridazinone core is a "privileged structure" in the classic sense.[1][2] Its high stability allows it to serve as a rigid linker that positions pharmacophores without undergoing rapid metabolism.

-

Primary Targets:

-

Phosphodiesterase (PDE) Inhibitors: The classic example is Pimobendan (PDE3 inhibitor) and Zardaverine (PDE3/4). The ring mimics the nucleobase of cAMP/cGMP.

-

COX/LOX Inhibitors: Used as a bioisostere for the carboxylic acid of NSAIDs to reduce gastric ulceration (e.g., Emorfazone).

-

HIV Reverse Transcriptase: Non-nucleoside RT inhibitors.

-

Pyrazinone: The Kinase & Protease Specialist

The pyrazinone scaffold is frequently employed when mimicking a peptide bond or engaging a specific catalytic residue is required.

-

Primary Targets:

-

Serine Proteases (Thrombin & Elastase): Pyrazinones are potent inhibitors of Human Neutrophil Elastase (HNE) and Thrombin . The ring binds in the S1 pocket, mimicking the P1 residue of the substrate.

-

Kinase Inhibitors (p38 MAPK, Akt, BTK): The 1,4-nitrogen arrangement allows the scaffold to function as an ATP-competitive hinge binder.

-

Viral Polymerases: Favipiravir (T-705) is a pyrazine-carboxamide derivative that metabolizes to the ribofuranosyl triphosphate, inhibiting RNA polymerase.

-

Part 3: Metabolic Liability (Critical Expert Insight)

This is the deciding factor for many lead optimization campaigns.

The Pyrazinone Bioactivation Risk

While Pyridazinones are generally metabolically inert, Pyrazinones are susceptible to bioactivation .

-

Mechanism: Cytochrome P450 enzymes can epoxidize the C5-C6 double bond of the pyrazinone ring.[3][4]

-

Consequence: This epoxide is an electrophilic reactive intermediate. It can undergo ring opening to form reactive imine-methides or rearrange into imidazole metabolites.[3][4][5]

-

Toxicity: These intermediates can form covalent adducts with proteins (glutathione trapping positive), leading to potential idiosyncratic toxicity or high intrinsic clearance (

).

Scaffold Hopping Strategy

-

Problem: A Pyrazinone lead shows high potency but high clearance/toxicity.

-

Solution: Scaffold hop to Pyridazinone.

-

Outcome: Usually improves metabolic stability significantly (often >8-fold improvement), though potency must be re-optimized due to the shift in H-bond vectors.

Part 4: Experimental Protocols

Protocol A: Comparative Synthetic Accessibility

Objective: Demonstrate the ease of synthesis for both scaffolds.

1. Pyridazinone Synthesis (Hydrazine Condensation)

-

Reagents:

-Keto acid (e.g., -

Procedure:

-

Dissolve 1.0 eq of

-keto acid in Ethanol (0.5 M). -

Add 1.2 eq of Hydrazine Hydrate dropwise at RT.

-

Reflux at 80°C for 3–6 hours.

-

Cool to RT. The product usually precipitates. Filter and wash with cold EtOH.

-

Yield: Typically >85%.

-

2. Pyrazinone Synthesis (Jones/Spoerri Method)

-

Reagents: Amino acid amide, Glyoxal (40% aq), NaOH, Methanol.

-

Procedure:

-

Dissolve Amino acid amide in Methanol at -20°C.

-

Add Glyoxal and NaOH slowly.

-

Stir at low temperature for 2 hours, then warm to RT.

-

Acidify with HCl to induce cyclization.

-

Yield: Variable (40–70%), often requires column chromatography.

-

Protocol B: Metabolic Stability & GSH Trapping

Objective: Detect reactive metabolites distinguishing Pyrazinone from Pyridazinone.

-

Incubation: Incubate test compound (10

M) with Human Liver Microsomes (HLM, 0.5 mg/mL) and NADPH (1 mM) in phosphate buffer (pH 7.4). -

Trapping Agent: Add Glutathione (GSH, 5 mM) to the incubation mixture to trap electrophilic intermediates.

-

Timepoints: Quench aliquots at 0, 15, 30, and 60 min using ice-cold Acetonitrile.

-

Analysis: Centrifuge and analyze supernatant via LC-MS/MS (High Res).

-

Readout:

-

Stability: Calculate

and -

Bioactivation: Scan for GSH adducts (+307 Da). Expect GSH adducts for Pyrazinones; rare for Pyridazinones.

-

Part 5: Visualizations

Diagram 1: Scaffold Selection Logic

This decision tree guides the medicinal chemist on when to deploy which scaffold based on target class and DMPK data.

Caption: Decision matrix for selecting between Pyridazinone and Pyrazinone scaffolds based on target binding requirements and metabolic liability risks.

Diagram 2: Pyrazinone Bioactivation Pathway

This diagram illustrates the specific metabolic mechanism that renders Pyrazinones less stable than Pyridazinones.

Caption: Mechanism of Pyrazinone bioactivation. CYP450-mediated epoxidation can lead to reactive ring-opened intermediates that bind glutathione, a liability rarely seen in Pyridazinones.

References

-

Pyridazinone as a Privileged Scaffold

- Sotelo, E., et al. "Pyridazinone as Versatile Scaffold in Drug Discovery: View on Current Development." Journal of Chemical Technology and Metallurgy, 2026.

-

Metabolic Liability of Pyrazinones

-

Scaffold Hopping & Stability (Pyridazine vs Pyrazine)

- Lovering, F., et al. "Mitigating Heterocycle Metabolism in Drug Discovery." Journal of Medicinal Chemistry, 2012. (Discusses ring stability trends).

-

Pyrazinone in Kinase Inhibitors

- Bagley, M.C., et al. "Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review.

-

Human Neutrophil Elastase Inhibitors

- Ohbayashi, H. "Neutrophil Elastase Inhibitors as Treatment for COPD." Expert Opinion on Investigational Drugs, 2002. (Details Pyrazinone/Pyridone inhibitors).

Sources

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Metabolic activation of a pyrazinone-containing thrombin inhibitor. Evidence for novel biotransformation involving pyrazinone ring oxidation, rearrangement, and covalent binding to proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

Safety Operating Guide

Standard Operating Procedure: Management and Disposal of 2,5-Dimethyl-2,3-dihydropyridazin-3-one and Related Novel Heterocyclic Compounds

Principle of Precautionary Waste Management

Therefore, this procedure is established on the Precautionary Principle . All operations involving this compound, from handling to final disposal, must proceed with the assumption that the substance is hazardous. This includes potential acute and chronic toxicity, chemical reactivity, and environmental persistence. This SOP is designed to provide a self-validating system of protocols to ensure the safety of laboratory personnel and compliance with environmental regulations.[1][2][3]

Hazard Assessment and Characterization

The risk profile for 2,5-Dimethyl-2,3-dihydropyridazin-3-one is inferred from the known biological and chemical activities of the pyridazinone structural class.

Causality of Hazard Profile: The pyridazinone core is a well-established pharmacophore, meaning it is a key structural feature in many biologically active molecules.[4][5][6][7] These compounds are designed to interact with biological systems, and therefore, even novel derivatives must be assumed to have potential biological effects. Many nitrogen-containing heterocyclic compounds are also known to be toxic or persistent in the environment.[8][9] Thermal decomposition of related diazine structures can produce highly toxic byproducts such as hydrogen cyanide.[10]

| Hazard Category | Inferred Risk Profile & Rationale | Primary References |

| Acute/Chronic Toxicity | Assumed Toxic. Pyridazinone derivatives are known to possess a wide spectrum of biological activities, including anticancer, antimicrobial, and antihypertensive properties. Uncharacterized derivatives must be handled as potentially toxic via ingestion, inhalation, and dermal contact. | [4][6][7] |

| Chemical Reactivity | Moderate. The molecule contains a heterocyclic ring that could be susceptible to strong oxidizing or reducing agents. Avoid mixing with strong acids, bases, and oxidizers. Thermal decomposition may release toxic gases (e.g., NOx, HCN). | [10][11] |

| Environmental Hazard | Assumed Persistent and Ecotoxic. Many pyridazinone-based compounds are developed as herbicides, indicating they are designed to be active in the environment and can pose a risk to non-target species.[12][13] Disposal into sanitary sewers is strictly prohibited. | [1][12][14] |

Personal Protective Equipment (PPE) & Engineering Controls

A multi-layered approach to protection is mandatory to mitigate the risks of exposure.

Engineering Controls:

-

All handling of 2,5-Dimethyl-2,3-dihydropyridazin-3-one, including weighing, transfers, and preparation of solutions, must be conducted within a certified chemical fume hood.

-

A safety shower and eyewash station must be readily accessible within a 10-second travel distance.

Personal Protective Equipment (PPE):

| Equipment | Specification | Rationale |

| Hand Protection | Nitrile gloves (double-gloving recommended) | Prevents dermal absorption. Double-gloving provides protection during glove changes. |

| Eye Protection | Chemical splash goggles or safety glasses with side shields | Protects eyes from splashes of liquids or fine particles of solids. |

| Body Protection | Flame-resistant laboratory coat | Protects skin and personal clothing from contamination. |

| Respiratory Protection | Not required if handled exclusively within a fume hood. | A fume hood provides adequate respiratory protection from vapors or aerosols. |

Waste Disposal Decision Workflow

The following diagram outlines the critical decision-making process for managing waste when a specific Safety Data Sheet is unavailable. This workflow ensures that a conservative, safety-first approach is systematically applied.

Caption: Decision workflow for uncharacterized chemical waste disposal.

Step-by-Step Disposal Protocols

Adherence to these procedural steps is mandatory for all personnel.

Protocol for Unused/Expired Solid Compound

-

Container: Keep the compound in its original, clearly labeled container. Do not combine with other waste.[15]

-

Labeling: Affix a hazardous waste tag to the container. Clearly write "HAZARDOUS WASTE," the full chemical name "2,5-Dimethyl-2,3-dihydropyridazin-3-one," and list inferred hazards (Toxic, Environmental Hazard).[16][17][18]

-

Storage: Place the container in a designated satellite accumulation area, within secondary containment (e.g., a plastic tray).[19][20]

-

Disposal: Arrange for pickup by your institution's Environmental Health & Safety (EHS) department.

Protocol for Solutions and Liquid Waste

-

Waste Stream Identification: Designate separate waste streams for halogenated and non-halogenated organic solvents containing the compound. Do not mix aqueous waste with solvent waste.[21][22]

-

Container Selection: Use a dedicated, chemically compatible waste container (e.g., high-density polyethylene or glass for solvents). The container must have a screw-top cap and be in good condition.[1][19][23]

-

Accumulation: Keep the waste container closed at all times except when adding waste.[11][17][18] Do not fill beyond 90% capacity to allow for vapor expansion.[11]

-

Labeling: As soon as the first drop of waste is added, label the container with "HAZARDOUS WASTE" and a full list of its contents, including all solvents and the solute (2,5-Dimethyl-2,3-dihydropyridazin-3-one) with estimated percentages.[17][24]

-

Storage & Disposal: Store in the satellite accumulation area with secondary containment and arrange for EHS pickup when full.

Protocol for Contaminated Labware and Materials

-

Gross Decontamination: Remove as much of the chemical residue as possible using a suitable solvent. The resulting solvent rinse (rinsate) must be collected and disposed of as liquid hazardous waste (see Protocol 5.2).

-

Solid Waste Collection:

-

Sharps: Contaminated needles, syringes, or broken glassware must be placed in a designated, puncture-proof sharps container labeled "Hazardous Waste Sharps."

-

Non-Sharps: Contaminated gloves, weigh boats, and pipette tips should be collected in a durable, clear plastic bag lining a rigid container (e.g., a pail).[16][25]

-